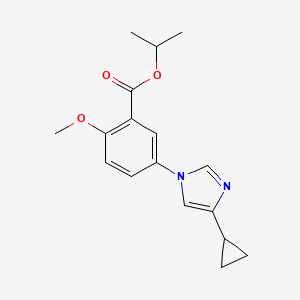
isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxy-benzoate
Vue d'ensemble
Description
Isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzoate is a synthetic organic compound that belongs to the class of benzoates This compound is characterized by the presence of an imidazole ring, a cyclopropyl group, and a methoxybenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxy-benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Methoxylation of the benzoate ring: This can be done using methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or imidazoles.
Applications De Recherche Scientifique
Isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxy-benzoate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity. The methoxybenzoate moiety can influence the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzoate can be compared with other similar compounds such as:
Isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluorobenzoate: Similar structure but with a fluorine atom instead of a methoxy group.
Isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-chlorobenzoate: Similar structure but with a chlorine atom instead of a methoxy group.
Propriétés
Formule moléculaire |
C17H20N2O3 |
|---|---|
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
propan-2-yl 5-(4-cyclopropylimidazol-1-yl)-2-methoxybenzoate |
InChI |
InChI=1S/C17H20N2O3/c1-11(2)22-17(20)14-8-13(6-7-16(14)21-3)19-9-15(18-10-19)12-4-5-12/h6-12H,4-5H2,1-3H3 |
Clé InChI |
WJJJBESKKJKLDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=C(C=CC(=C1)N2C=C(N=C2)C3CC3)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
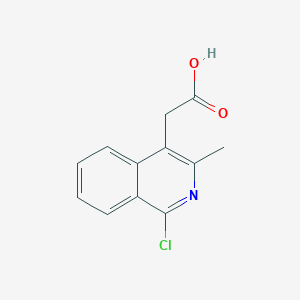
![9-Bromo-1,2,3,4,10,10a-hexahydro-pyrazino[1,2-a]indole](/img/structure/B8482519.png)
![9-Cyclopropyl-6-(4-fluoro-3-iodophenyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B8482534.png)
![Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate](/img/structure/B8482558.png)

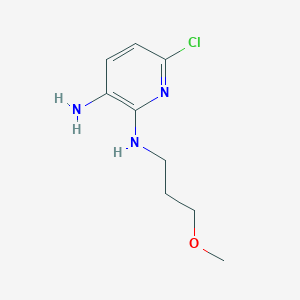
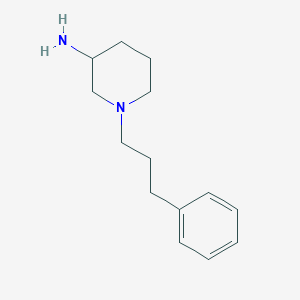

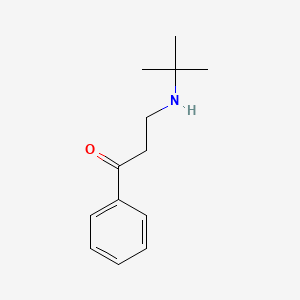
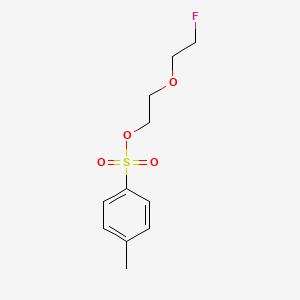
![5,5-Bis{bis[(propan-2-yl)oxy]phosphoryl}pentanoic acid](/img/structure/B8482595.png)
![7-(2-Fluorophenyl)-3-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8482611.png)


